molecular formula C12H17BrN2O4S B7137836 N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide

N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B7137836
M. Wt: 365.25 g/mol
InChI Key: ZMKRDUHITBBCTL-UHFFFAOYSA-N
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Description

N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that features a bromofuran moiety, a piperidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4S/c1-20(17,18)14-7-9-3-2-5-15(8-9)12(16)11-10(13)4-6-19-11/h4,6,9,14H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKRDUHITBBCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCCN(C1)C(=O)C2=C(C=CO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Bromofuran Moiety: The bromofuran component can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reactions: The bromofuran moiety is then coupled with the piperidine ring through a carbonylation reaction, often using palladium-catalyzed cross-coupling techniques.

    Methanesulfonamide Addition: Finally, the methanesulfonamide group is introduced through a sulfonamide formation reaction, typically using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the piperidine ring can enhance binding affinity. The methanesulfonamide group can contribute to the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(3-chlorofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
  • N-[[1-(3-iodofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
  • N-[[1-(3-methylfuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide

Uniqueness

N-[[1-(3-bromofuran-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the bromofuran moiety, piperidine ring, and methanesulfonamide group provides a distinct chemical profile that can be leveraged for specific applications in medicinal chemistry and material science.

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